

In Vitro Characterization of (1R,2S,3R)-Aprepitant: A Technical Guide

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Compound of Interest

Compound Name: (1R,2S,3R)-Aprepitant

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Introduction

Aprepitant is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK-1) receptor, a G-protein coupled receptor for the neuropeptide Substance P.^{[1][2]} This technical guide provides an in-depth overview of the in vitro characterization of the specific stereoisomer **(1R,2S,3R)-Aprepitant**. The document details its binding affinity, functional antagonism, downstream signaling effects, and metabolic profile, presenting key quantitative data and experimental methodologies.

Mechanism of Action

(1R,2S,3R)-Aprepitant exerts its pharmacological effect by competitively binding to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.^[1] This blockade inhibits the downstream signaling cascades typically initiated by Substance P, which are implicated in emesis, pain transmission, and inflammation.^{[1][2]} Aprepitant has demonstrated high selectivity for the NK-1 receptor with significantly lower affinity for NK-2, NK-3, serotonin (5-HT3), dopamine, and corticosteroid receptors.^{[1][3]}

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters determined for **(1R,2S,3R)-Aprepitant** in various in vitro assays.

Table 1: Receptor Binding Affinity

Parameter	Value	Cell Line/System	RadioLigand	Reference(s)
IC50	0.1 nM	Human cloned NK-1R expressed in CHO or COS cells	[3H]-Substance P or [125I]-Substance P	[1][4]
Inhibitory Constant (Ki)	0.12 nM	Human NK-1 receptor	Not Specified	[3]
Selectivity vs. NK-2R	~45,000-fold	Human cloned receptors	Not Specified	[1]
Selectivity vs. NK-3R	~3,000-fold	Human cloned receptors	Not Specified	[1]

Table 2: Functional Antagonism

Assay	Cell Line	Parameter	Value	Reference(s)
Cell Proliferation Inhibition	GBC-SD (Gallbladder Cancer)	IC50 (24h)	11.76 µM	[5][6]
Cell Proliferation Inhibition	NOZ (Gallbladder Cancer)	IC50 (24h)	15.32 µM	[5][6]
Antitumor Activity (Max Inhibition)	Various Cancer Cell Lines	Concentration	≥ 70 µM	[1]

Table 3: In Vitro Metabolism

System	Primary Enzyme	Key Observation	Reference(s)
Human Liver Microsomes	Cytochrome P450 3A4 (CYP3A4)	Aprepitant is a substrate for CYP3A4.	[7]

Experimental Protocols

NK-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Aprepitant for the human NK-1 receptor.

Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK-1 receptor.
- Radioligand: $[^3\text{H}]\text{-Substance P}$ or $[^{125}\text{I}]\text{-Substance P}$.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
- Test Compound: **(1R,2S,3R)-Aprepitant**.
- Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 μM).
- Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation Counter.

Procedure:

- Prepare serial dilutions of Aprepitant in assay buffer.
- In a 96-well plate, combine the cell membrane suspension (approximately 5-20 μg of protein per well), the radioligand at a concentration near its K_d (e.g., 0.5 nM for $[^3\text{H}]\text{-Substance P}$), and varying concentrations of Aprepitant or control solutions.
- For total binding wells, add assay buffer instead of the test compound.

- For non-specific binding wells, add a saturating concentration of unlabeled Substance P.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and measure the retained radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Aprepitant to inhibit Substance P-induced increases in intracellular calcium.

Materials:

- Cell Line: HEK293 cells stably expressing the human NK-1 receptor.
- Calcium Indicator Dye: Fluo-4 AM.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Agonist: Substance P.
- Antagonist: **(1R,2S,3R)-Aprepitant**.
- Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

Procedure:

- Seed HEK293-NK1R cells into 96-well black-walled, clear-bottom plates and culture overnight.

- Prepare a Fluo-4 AM loading solution in assay buffer.
- Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
- Incubate the cells for 1 hour at 37°C to allow for dye loading.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of Aprepitant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
- Measure the baseline fluorescence using the plate reader.
- Add a pre-determined concentration of Substance P (e.g., EC80) to all wells to stimulate calcium release.
- Immediately begin kinetic reading of fluorescence intensity over time.
- The antagonist effect of Aprepitant is determined by its ability to reduce the Substance P-induced fluorescence signal. Calculate IC₅₀ values from the concentration-response curves.

In Vitro Metabolic Stability Assay

This assay assesses the metabolic stability of Aprepitant in the presence of human liver microsomes.

Materials:

- Human Liver Microsomes (HLM).
- Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Test Compound: **(1R,2S,3R)-Aprepitant**.
- Quenching Solution: Cold acetonitrile with an internal standard.

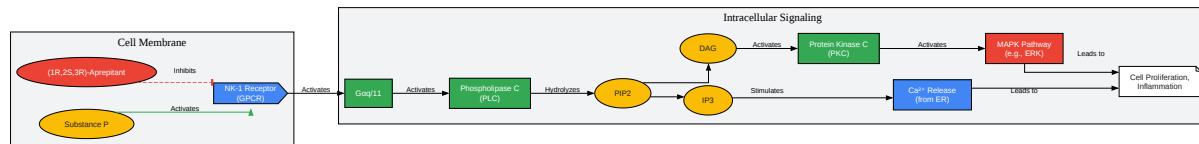
- LC-MS/MS system.

Procedure:

- Prepare a working solution of Aprepitant in the buffer.
- In a 96-well plate, combine the HLM (e.g., 0.5 mg/mL final concentration) and the Aprepitant solution.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
- Centrifuge the plate to pellet the precipitated proteins.
- Analyze the supernatant for the remaining concentration of Aprepitant using a validated LC-MS/MS method.
- Determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

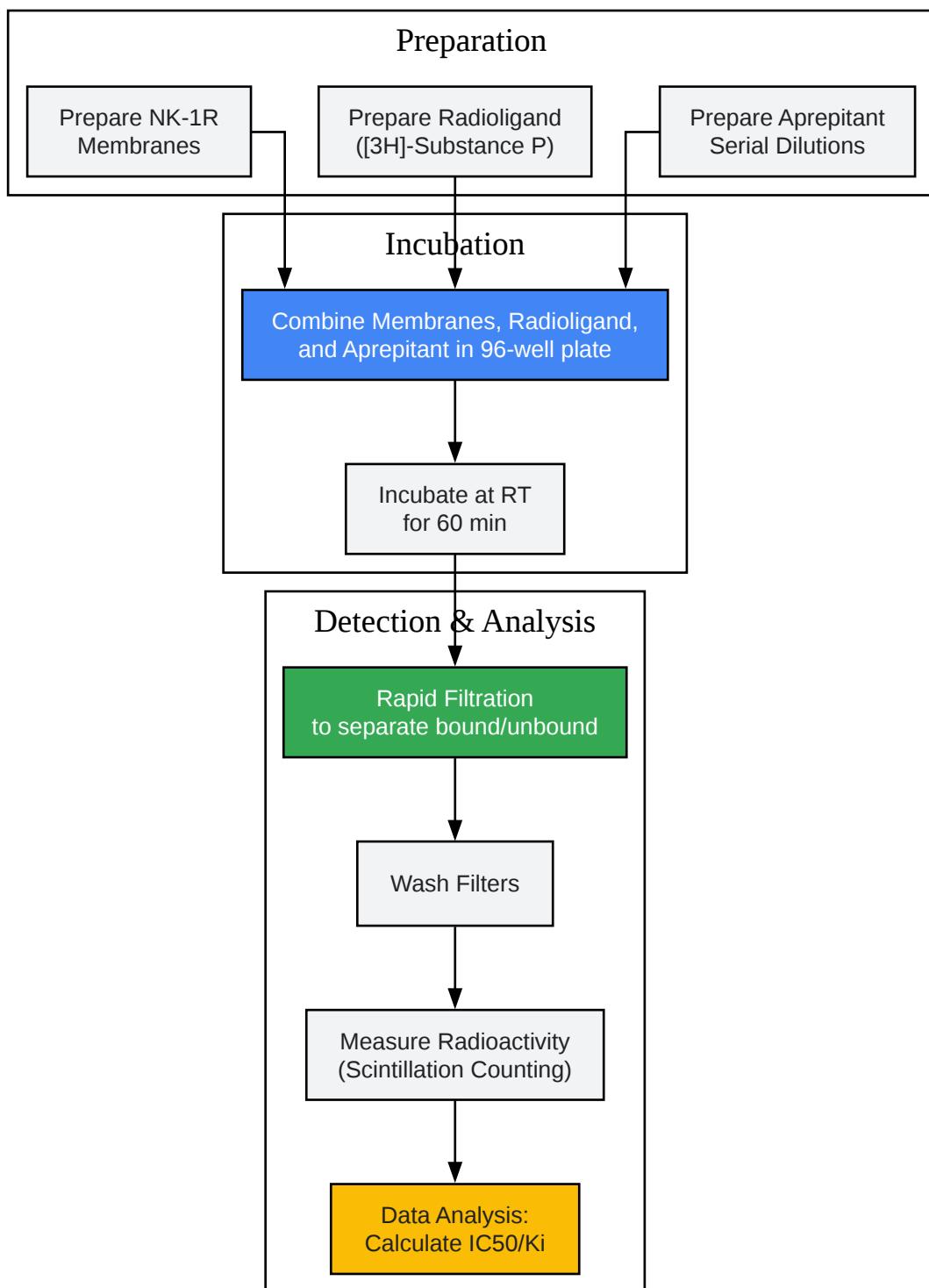
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Aprepitant and the workflows of the described in vitro assays.



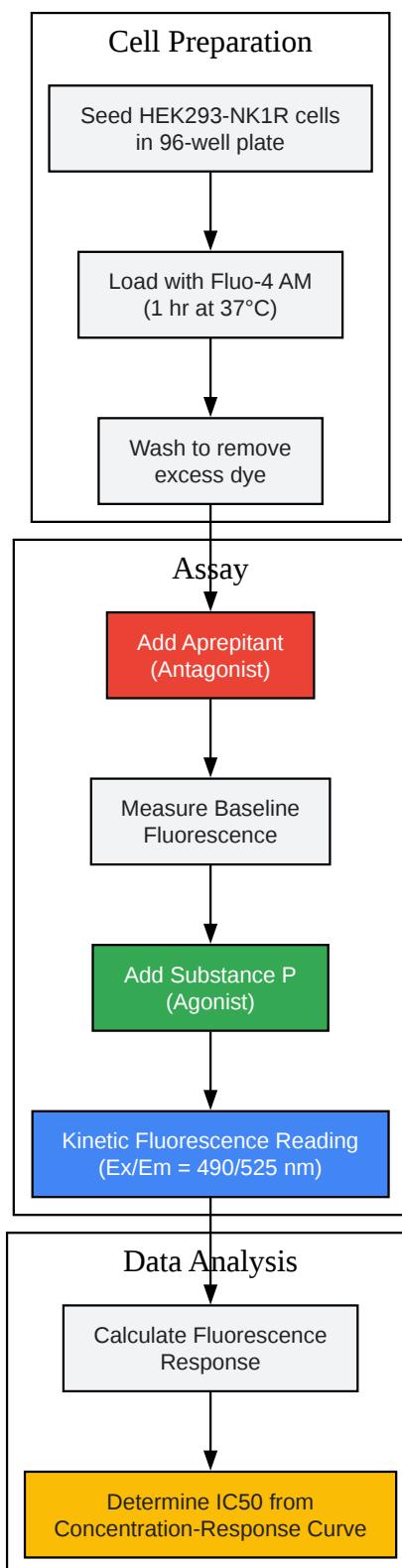
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Caption: NK-1 Receptor Signaling Pathway and Point of Aprepitant Inhibition.



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Caption: Experimental Workflow for the Radioligand Binding Assay.



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Caption: Experimental Workflow for the Calcium Mobilization Assay.

Conclusion

The in vitro data for **(1R,2S,3R)-Aprepitant** consistently demonstrate its high affinity and selective antagonism of the human NK-1 receptor. Functional assays confirm its ability to inhibit Substance P-induced cellular responses. The primary metabolic pathway has been identified as CYP3A4-mediated oxidation. This comprehensive in vitro profile provides a strong foundation for understanding the pharmacological properties of Aprepitant and serves as a valuable resource for further research and development in areas targeting the NK-1 receptor.

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